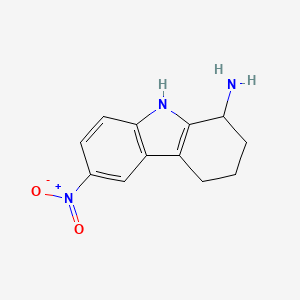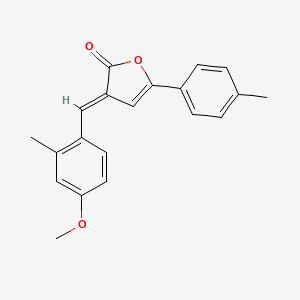
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as BM212, is a natural compound that has been isolated from the plant species Commiphora erythraea. This compound has attracted significant attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. This inhibition leads to a decrease in inflammation and pain. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on cells and tissues. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and protect cells from oxidative stress. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and inhibit the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is that it is a natural compound, which may make it more biologically relevant than synthetic compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. One limitation of using this compound is that its synthesis can be challenging and time-consuming, which may limit its availability for use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone. One area of interest is the compound's potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, this compound's anti-cancer properties make it a promising candidate for further research in cancer treatment. Further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 4-methoxy-2-methylbenzaldehyde and 4-methylacetophenone, followed by cyclization using a Lewis acid catalyst. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-(4-methoxy-2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These activities have been attributed to the compound's ability to modulate various signaling pathways in cells, leading to changes in gene expression and cellular behavior.
Propriétés
IUPAC Name |
(3E)-3-[(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-4-6-15(7-5-13)19-12-17(20(21)23-19)11-16-8-9-18(22-3)10-14(16)2/h4-12H,1-3H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEAKROOBVJQ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)OC)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)OC)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


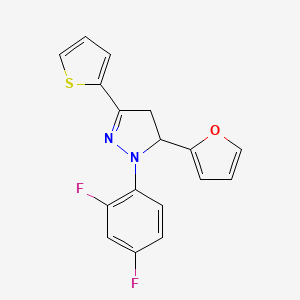
![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
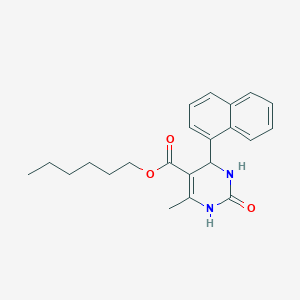
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
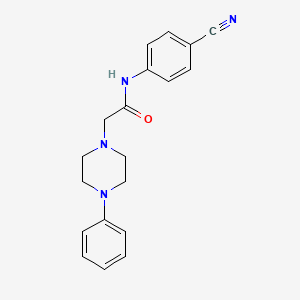
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
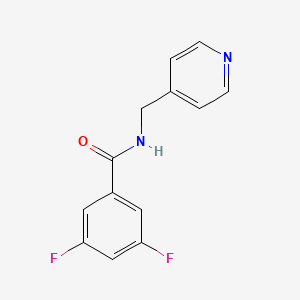
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
